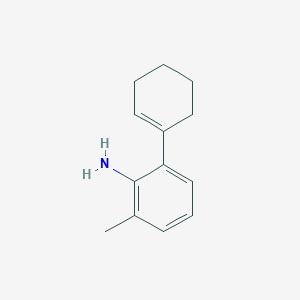

2-(1-Cyclohexenyl)-6-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Cyclohexenyl)-6-methylaniline is an aniline derivative featuring a cyclohexenyl substituent at the 2-position and a methyl group at the 6-position of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexenyl)-6-methylaniline typically involves the reaction of cyclohexanone with aniline derivatives under specific conditions. One common method includes the use of catalysts such as TiO2/Al2O3 to facilitate the condensation reaction . The reaction conditions often involve temperatures around 393.15 K and agitation rates of 300 r/min for optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves multiple chemical transformations starting from cyclohexanone, with in-line separation and without intermediate purification . This approach ensures a high yield and efficient production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexenyl)-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline moiety allows for electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include substituted anilines, cyclohexanones, and various quinone derivatives.

Scientific Research Applications

2-(1-Cyclohexenyl)-6-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexenyl)-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The substituents at the 2-position of the aniline ring critically determine the physicochemical and functional properties of these compounds:

*Calculated based on molecular formulas.

Key Insights :

- HEMA’s hydroxyethyl group enhances polarity, improving water solubility, whereas EMA’s ethyl group contributes to lipophilicity .

Physicochemical Properties and Stability

- Hydrolysis Behavior: EMA and HEMA are hydrolysis products of acetochlor under strongly basic conditions (e.g., NaOH/methanol at 120°C) . Mono-2-ethyl,6-methylaniline phosphate (a phosphate ester of EMA) undergoes pseudo-first-order hydrolysis kinetics in acidic media (pH 1.24), with rate constants independent of initial concentration . The bulkier cyclohexenyl analog might exhibit slower hydrolysis due to steric effects.

- Solubility: EMA and HEMA are moderately soluble in methanol and acetonitrile, as evidenced by their use in LC-MS/MS workflows . The cyclohexenyl group’s hydrophobicity likely reduces aqueous solubility compared to HEMA.

Analytical and Regulatory Considerations

Analytical Methods :

- Regulatory Limits: EMA and HEMA residues (expressed as acetochlor equivalents) are regulated in foods such as peanuts (0.2 mg/kg) and strawberries (0.5 mg/kg) . No data exist for this compound, but its structural complexity could result in stricter residue thresholds if it exhibits higher persistence or toxicity.

Properties

CAS No. |

418760-99-3 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-(cyclohexen-1-yl)-6-methylaniline |

InChI |

InChI=1S/C13H17N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h5-7,9H,2-4,8,14H2,1H3 |

InChI Key |

DEEONQJHUHXPRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CCCCC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.